molecular formula C23H23ClN4O2 B2721539 N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203247-82-8

N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2721539
CAS RN: 1203247-82-8
M. Wt: 422.91
InChI Key: DDSITFQXNCKUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a chemical compound that has shown promising results in scientific research applications. This compound is commonly referred to as CPP-115 and is a potent inhibitor of an enzyme called GABA aminotransferase.

Scientific Research Applications

PET Tracers for Serotonin Receptors

One area of application involves the development of PET (Positron Emission Tomography) tracers targeting serotonin 5-HT1A receptors. For instance, analogs such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have shown promise as high-affinity 5-HT1A receptor antagonists with significant potential for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).

Serotonin Receptor Antagonism

Another research direction includes the pharmacological profiling of compounds like WAY-100635, a selective silent 5-HT1A receptor antagonist. Such compounds have been instrumental in furthering the understanding of 5-HT1A receptor function and its implications in various biological processes and disorders (Forster et al., 1995).

Antimicrobial Activities

Research on benzamide derivatives, such as the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, has shown potential anti-inflammatory and analgesic agents. These compounds have demonstrated significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, offering insights into new therapeutic targets (Abu‐Hashem et al., 2020).

Kinase Inhibition for Cancer Therapy

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, showcasing complete tumor stasis in certain cancer models. This highlights the compound's potential in targeted cancer therapy (Schroeder et al., 2009).

Chemical Library Screening for Antibacterial Agents

Screening of chemical libraries has identified compounds capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. Such research is pivotal in addressing the challenge of bacterial persistence and antibiotic resistance, offering new avenues for therapeutic intervention (Kim et al., 2011).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c1-30-21-9-7-18(24)15-20(21)25-23(29)17-11-13-28(14-12-17)22-10-8-19(26-27-22)16-5-3-2-4-6-16/h2-10,15,17H,11-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSITFQXNCKUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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